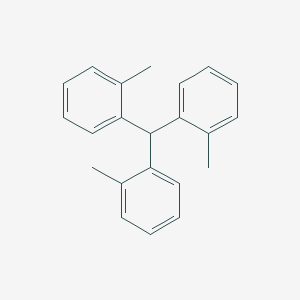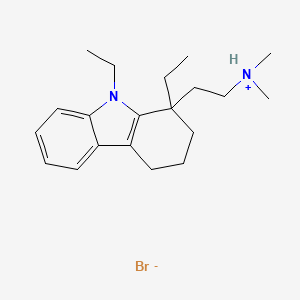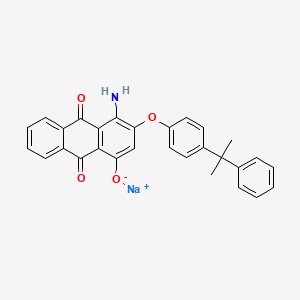
2-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)propan-1-ol chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)propan-1-ol chloride is a synthetic organic compound that features an imidazolium ion, a biphenyl group, and a propanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)propan-1-ol chloride typically involves the following steps:
Formation of the Imidazolium Ion: The imidazole ring is alkylated using an appropriate alkyl halide under basic conditions to form the imidazolium ion.
Attachment of the Biphenyl Group: The biphenyl group is introduced through a coupling reaction, such as a Suzuki coupling, using a palladium catalyst.
Formation of the Propanol Moiety: The propanol group is introduced via a Grignard reaction or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propanol moiety, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the imidazolium ion to an imidazole ring.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to imidazole derivatives.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Antimicrobial Activity: The imidazolium ion may exhibit antimicrobial properties.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: Exploration of its potential as a pharmaceutical agent.
Diagnostic Tools: Use in the development of diagnostic assays.
Industry
Chemical Synthesis: Utilized as an intermediate in the synthesis of other complex molecules.
Polymer Science:
Mécanisme D'action
The mechanism of action of 2-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)propan-1-ol chloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The imidazolium ion can form ionic interactions with negatively charged biomolecules, while the biphenyl group can participate in hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Phenylphenyl)-2-(1H-imidazol-1-yl)ethanol chloride: Similar structure with an ethanol moiety instead of propanol.
2-(1H-imidazol-1-yl)-1-phenylpropan-1-ol chloride: Lacks the biphenyl group.
Uniqueness
2-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)propan-1-ol chloride is unique due to the presence of both the imidazolium ion and the biphenyl group, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
77234-86-7 |
|---|---|
Formule moléculaire |
C18H19ClN2O |
Poids moléculaire |
314.8 g/mol |
Nom IUPAC |
2-imidazol-1-yl-1-(4-phenylphenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C18H18N2O.ClH/c1-14(20-12-11-19-13-20)18(21)17-9-7-16(8-10-17)15-5-3-2-4-6-15;/h2-14,18,21H,1H3;1H |
Clé InChI |
CXVYHVRNSQXTQO-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=CC=C(C=C1)C2=CC=CC=C2)O)N3C=CN=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt](/img/structure/B13764111.png)
![Trimethyl-[[6-oxo-6-[(trimethylazaniumyl)methoxy]hexanoyl]oxymethyl]azanium diiodide](/img/structure/B13764114.png)




![Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13764148.png)





